molecular formula C25H30N2O4 B2393295 1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methylbenzoyl)-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one CAS No. 615271-04-0

1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methylbenzoyl)-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2393295
CAS No.: 615271-04-0
M. Wt: 422.525
InChI Key: CAUQLUYLEBAJCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methylbenzoyl)-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C25H30N2O4 and its molecular weight is 422.525. The purity is usually 95%.
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Properties

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O4/c1-5-16-31-20-12-10-18(11-13-20)22-21(23(28)19-8-6-17(2)7-9-19)24(29)25(30)27(22)15-14-26(3)4/h6-13,22,28H,5,14-16H2,1-4H3/b23-21+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIQDIDSQGGZKD-XTQSDGFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)C)\O)/C(=O)C(=O)N2CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methylbenzoyl)-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one, a compound belonging to the pyrrolone class, has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, studies have shown that pyrrolones can scavenge free radicals effectively. The antioxidant activity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), where higher concentrations of the compound correlate with increased scavenging activity.

Concentration (µg/mL)DPPH Scavenging Activity (%)
1030
5055
10080

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary studies suggest that it exhibits moderate to high inhibitory effects against bacteria such as Staphylococcus aureus and fungi like Candida albicans.

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus15
Candida albicans20

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in oxidative stress pathways.
  • Cell Membrane Disruption : The lipophilic nature allows it to penetrate cell membranes, disrupting cellular integrity.
  • Interaction with DNA : Some studies indicate potential interactions with DNA, affecting replication and transcription processes.

Case Studies and Research Findings

  • Case Study on Antioxidant Properties : A study published in a peer-reviewed journal demonstrated that derivatives of pyrrolones showed significant antioxidant activities compared to standard antioxidants like ascorbic acid. The study highlighted that the presence of dimethylamino groups enhances radical scavenging capabilities.
  • Antimicrobial Efficacy Study : Another research effort focused on synthesizing various derivatives of the compound and evaluating their antimicrobial activities. The results indicated that modifications in the side chains significantly affected the potency against specific pathogens.
  • Toxicological Assessment : Toxicity studies conducted on animal models revealed that while the compound exhibits promising biological activities, careful consideration of dosage is essential to mitigate potential adverse effects.

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